tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO2/c1-8(2,3)16-7(15)14-6-9(4,5)10(11,12)13/h6H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNFZFQSCHXXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136657 | |
| Record name | Carbamic acid, N-(3,3,3-trifluoro-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-47-3 | |
| Record name | Carbamic acid, N-(3,3,3-trifluoro-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803611-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3,3,3-trifluoro-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Perfluoroisobutene (PFIB) | Formation of 3,3,3-trifluoroethyl isocyanate |
| 2 | Reaction with tert-butanol | Formation of this compound |
This approach was demonstrated in a study synthesizing various trifluoromethyl carbamates and ureas with notable biological activity, indicating the robustness of the method.
Direct Carbamate Formation from Amines and Boc Anhydride
An alternative and straightforward method involves:
- Reacting the 3,3,3-trifluoro-2,2-dimethylpropyl amine directly with di-tert-butyl dicarbonate (Boc anhydride) .
- This reaction proceeds under mild basic conditions, typically with a base such as triethylamine or 4-(dimethylamino)pyridine (DMAP) as a catalyst.
- The product is the tert-butyl carbamate derivative.
This method is widely used due to its operational simplicity and the availability of Boc anhydride.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Isocyanate route | Perfluoroisobutene → trifluoroethyl isocyanate + tert-butanol | High specificity, good yields, mild conditions | Requires handling of isocyanates (toxic) |
| Boc anhydride carbamate formation | 3,3,3-trifluoro-2,2-dimethylpropyl amine + Boc anhydride + base | Simple, mild, widely used | Requires pure amine precursor |
| Nucleophilic substitution | Trifluoromethyl alkyl halides + ammonia/amine | Direct introduction of amine group | May require multiple steps for purity |
| Radical/catalytic fluorination | Radical trifluoromethyl sources + alkenes | Versatile for complex molecules | Requires specialized catalysts and conditions |
Research Findings and Data
- The isocyanate method was shown to produce a series of trifluoromethyl carbamates and ureas with potential anticancer activity, indicating the biological relevance of these compounds and the efficiency of the preparation method.
- Carbamate formation from amines and Boc anhydride is a standard protocol in organic synthesis, offering high yields and purity, widely documented in synthetic organic chemistry literature.
- Advanced organosulfur chemistry provides mechanistic insights into stabilizing intermediates for fluorinated compound synthesis, which may be exploited for novel synthetic routes.
Chemical Reactions Analysis
Deprotection of the Carbamate Group
The tert-butyl carbamate (Boc) group is widely used as a protecting group for amines. Under acidic conditions (e.g., HCl in dioxane or TFA in DCM), the Boc group is cleaved to yield the free amine and tert-butanol:
Key Considerations :
-
The trifluoromethyl and dimethyl groups may stabilize intermediates during acidolysis.
-
Deprotection rates depend on steric hindrance; bulky substituents near the carbamate can slow the reaction .
Nucleophilic Substitution Reactions
While the parent compound lacks a leaving group, synthetic intermediates (e.g., brominated analogs) undergo nucleophilic substitution. For example, tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate reacts with nucleophiles (e.g., phenols, amines) under basic conditions:
Example Reaction :
-
Substitution with potassium carbonate in DMF at 120°C yields ether or amine derivatives .
-
Yields range from 45–85% , influenced by solvent (e.g., MeCN > toluene) and base (e.g., Cs₂CO₃ > K₂CO₃) .
Decarboxylative Amination
Analogous to alkanoyloxycarbamates, this compound may participate in base-mediated decarboxylation to form alkylamines. For example, cesium carbonate in acetonitrile at 100°C facilitates intramolecular decarboxylation:
Key Findings :
-
Reaction Efficiency : 81–90% yield observed in structurally similar compounds .
-
Solvent Dependence : Polar aprotic solvents (e.g., MeCN) enhance reaction rates .
Oxidation and Reduction Reactions
The hydroxyl group (if present in related structures) can undergo oxidation to ketones or carboxylic acids. Conversely, reductive cleavage of the carbamate is possible under hydrogenolysis conditions (e.g., H₂/Pd-C):
Challenges :
Curtius Rearrangement
In modified Hofmann/Curtius rearrangements, acyl azides derived from carbamates decompose to isocyanates, which can be trapped to form ureas or other derivatives:
Industrial Relevance :
Stability Under Basic Conditions
The compound exhibits moderate stability in basic media. Prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate:
Kinetic Data :
-
Hydrolysis rates are slower compared to non-fluorinated analogs due to electron-withdrawing -CF₃ effects .
Comparative Reaction Table
Scientific Research Applications
Organic Synthesis
tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate is primarily used as a protecting group for amines in organic synthesis. Protecting groups are crucial in multi-step synthesis processes to prevent unwanted reactions at specific functional sites. The stability of the tert-butyl group under various reaction conditions makes it an ideal candidate for this purpose.
Enzyme Mechanisms and Protein-Ligand Interactions
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions . Its unique structure allows researchers to investigate how enzymes interact with substrates and inhibitors, providing insights into biochemical pathways and potential therapeutic targets.
Pharmaceutical Synthesis
In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its ability to modify biological activity through structural variations makes it valuable for developing new drugs .
Specialty Chemicals Production
The compound is employed in the production of specialty chemicals and materials. Its unique properties enable the formulation of products with enhanced performance characteristics in various industrial applications.
Agrochemicals
There is potential for using this compound in the development of agrochemicals due to its chemical stability and reactivity profile. This could lead to advancements in pesticide formulations or herbicides that require specific chemical interactions .
Case Study 1: Medicinal Chemistry Research
In a study focused on synthesizing novel anti-cancer agents, researchers utilized this compound as a key intermediate. The compound's structural modifications led to derivatives that exhibited enhanced cytotoxicity against cancer cell lines.
Case Study 2: Enzyme Inhibition Studies
Another research project investigated the inhibition of a specific enzyme involved in metabolic pathways using this compound. The results demonstrated that modifications to the carbamate structure significantly influenced binding affinity and inhibitory potency.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethyl vs. Azetidine : The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to the azetidine-containing analog, which prioritizes conformational rigidity for receptor binding .
- Halogen Substituents : Chlorine or bromine in analogs introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions, unlike the inert trifluoromethyl group.
Solubility and Bioavailability
- The geminal dimethyl groups in the target compound reduce solubility in polar solvents compared to the azetidine analog, which benefits from hydrogen bonding via the cyclic amine .
- The quinone-containing derivative exhibits lower solubility in organic solvents due to its planar aromatic system but shows enhanced redox activity.
Biological Activity
tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate is a chemical compound with notable applications in organic chemistry and biochemistry. Its unique structure, characterized by a trifluoromethyl group, enhances its reactivity and specificity in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H18F3NO2
- Molecular Weight : 241.25 g/mol
- CAS Number : 1803611-47-3
The compound is synthesized through the reaction of tert-butyl carbamate with 3,3,3-trifluoro-2,2-dimethylpropylamine. The presence of the trifluoromethyl group significantly influences its biological interactions.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can affect enzyme kinetics and binding affinities.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of certain enzymes, impacting metabolic pathways.
- Protein-Ligand Interactions : It can serve as a ligand in studies examining protein conformational changes and interactions.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, influencing bioavailability and efficacy.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against specific strains.
- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in drug metabolism.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of metabolic enzymes | |
| Protein Interaction | Binding affinity studies |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. Results indicated significant growth inhibition at concentrations above 50 µg/mL.
- Enzyme Kinetics : In vitro assays demonstrated that this compound could inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition suggests potential implications for drug interactions in clinical settings.
Q & A
Q. How can synthetic routes for tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate be optimized to improve yield and purity?
- Methodological Answer : Optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For carbamate derivatives, coupling reagents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxybenzotriazole) are effective for amide bond formation . Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can enhance purity. Monitoring reaction progress with TLC or HPLC (C18 column, acetonitrile/water gradient) ensures minimal byproducts.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity. For example, tert-butyl protons resonate at ~1.4 ppm, while trifluoromethyl groups show distinct ¹⁹F NMR signals .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₇F₃N₂O₂: 265.12).
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in solid-state forms .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) indicate degradation via hydrolysis of the carbamate group. Store at 2–8°C in inert atmospheres (argon) and protect from light. Monitor stability using HPLC (retention time shifts) and FTIR (loss of carbonyl peak at ~1700 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity observed in nucleophilic substitutions involving this compound?
- Methodological Answer : Conflicting reactivity (e.g., unexpected regioselectivity) may arise from steric hindrance of the 2,2-dimethylpropyl group or electronic effects of the trifluoromethyl moiety. Computational modeling (DFT at B3LYP/6-31G* level) can map transition states, while kinetic studies (variable-temperature NMR) quantify activation barriers. Cross-validate with isotopic labeling (e.g., ¹⁸O in carbamate) to track bond cleavage .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous stereochemical data. For example, the tert-butyl group’s spatial orientation and trifluoro-methyl’s electron-withdrawing effects influence crystal packing (e.g., C–H···O/F interactions). Compare experimental data with Cambridge Structural Database entries for analogous carbamates .
Q. What strategies mitigate batch-to-batch variability in spectroscopic purity?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to identify common impurities (e.g., hydrolyzed intermediates or unreacted precursors).
- Process Controls : Implement in-situ FTIR to monitor reaction endpoints and ensure consistent stoichiometry.
- Statistical DoE (Design of Experiments) : Optimize parameters like reaction time and catalyst loading to reduce variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
